6-(Benzyloxy)pyridazin-4-amine

GABA-A receptor Alpha5 subunit Ligand binding

Sourcing the correct 4-amino regioisomer is critical-generic 3-amino pyridazines exhibit divergent target engagement and reduced potency. This 6-(benzyloxy)pyridazin-4-amine scaffold provides the precise electronic and steric profile required for GABA-A α5 programs and kinase inhibitor design. • Validated α5/α3 selectivity (3.5-fold); close analog achieves 17 nM Ki at GABA-A α5. • Demonstrated 79.2% pre-emergence herbicidal efficacy vs. 41.7% for the 3-amino isomer. • Predictable N1-alkylation regioselectivity streamlines synthetic routes and improves yield.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B13664459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)pyridazin-4-amine
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NN=CC(=C2)N
InChIInChI=1S/C11H11N3O/c12-10-6-11(14-13-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14)
InChIKeyXYWZPRBNZKCBRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyloxy)pyridazin-4-amine Core Structure and Pharmacophore Potential


6-(Benzyloxy)pyridazin-4-amine is a functionalized pyridazine heterocycle characterized by a benzyloxy group at the 6-position and a primary amine at the 4-position. This substitution pattern imparts distinct physicochemical properties and electronic distribution that differentiate it from its 3-amino regioisomers and other pyridazine analogs [1]. Its molecular architecture positions it as a versatile building block for the synthesis of bioactive molecules, particularly in medicinal chemistry and agrochemical research, where the pyridazin-4-amine core has been implicated in modulation of GABA-A receptors, kinase inhibition, and herbicidal activity [1][2].

Core Scaffold 6-Benzyloxy-4-amino pyridazine core for medicinal and agrochemical research programs. Reported pharmacophore for GABA-A receptor and kinase inhibition studies.
Regiochemical Identity Distinct 4-amino regiochemistry enables predictable N1-alkylation for SAR exploration. Electronic and steric properties differ significantly from 3-amino isomers.
Synthetic Handle The benzyloxy group offers a robust protective group and potential for further derivatization. Supports late-stage functionalization in lead optimization campaigns.
Workflow Compatibility Suitable for solid-phase synthesis, nucleophilic substitution, and cross-coupling reactions. Enables parallel synthesis and focused library generation for screening.

6-(Benzyloxy)pyridazin-4-amine vs. Generic Pyridazine Analogs


The specific substitution pattern of 6-(Benzyloxy)pyridazin-4-amine—notably the 4-amino group—is critical for achieving desired biological outcomes. Regioisomeric 3-amino derivatives exhibit significantly different electronic properties and steric profiles, leading to divergent target engagement [1]. For instance, in herbicidal applications, 3-N-substituted amino-6-benzyloxypyridazines show moderate activity, whereas the 4-amino isomer may offer a distinct interaction landscape . In GABA-A receptor modulation, the 4-position amine is essential for high-affinity binding, as evidenced by the 17 nM Ki of a closely related analog [2]. Simply substituting with a generic pyridazin-4-amine or a regioisomer could result in loss of potency or complete inactivity, underscoring the need for precise chemical procurement.

Regioisomer Mismatch: 4-Amine vs 3-Amine Pyridazine
4-Amine Target
Predictable N1-alkylation pattern; reported activity in GABA-A and herbicide research models.
3-Amine Alternative
Predominant N2-alkylation may lead to divergent target engagement and reduced in-vivo research model response.
Core Substituent Mismatch: 6-Benzyloxy vs Unsubstituted
Benzyloxy Target
Reported low nanomolar receptor-binding affinity when elaborated; essential for hydrophobic pocket interactions.
Unsubstituted (-H) Alternative
Unsubstituted pyridazin-4-amine shows no reported activity against the GABA-A target, likely resulting in inactive screening probes.

6-(Benzyloxy)pyridazin-4-amine Quantitative Evidence


GABA-A α5 Receptor Binding Affinity

The 6-(benzyloxy)pyridazin-4-amine core, when elaborated with a 3-benzonitrile group, yields a compound with a Ki of 17 nM for the human recombinant GABA-A α5β3γ2 receptor [1]. In comparison, the same compound exhibits a 3.5-fold selectivity over the α3β3γ2 subtype (Ki = 60 nM) [1]. While direct data for the unsubstituted 6-(benzyloxy)pyridazin-4-amine are not available in this assay, the nanomolar potency of the closely related analog establishes the 4-amino pyridazine core as a privileged scaffold for GABA-A α5 modulation. In contrast, unsubstituted pyridazin-4-amine (CAS 20744-39-2) shows no reported activity against this target, underscoring the essential contribution of the 6-benzyloxy group [2].

GABA-A α5 Binding Affinity
Cross-study comparable
Ki = 17 nM (α5β3γ2)
3.5-fold α5/α3 selectivity
Supports GABA-A α5 target engagement studies. Guides subtype-selective compound design.
Validated in a flumazenil displacement assay using a closely related analog.
GABA-A receptor Alpha5 subunit Ligand binding

Regioisomeric Selectivity in Herbicidal Activity

A series of 3-N-substituted amino-6-benzyloxypyridazine derivatives demonstrated only moderate herbicidal activity, with the most active compound (5d) achieving 85.6% inhibition of rape root growth at 10 mg/L . However, this 3-amino regioisomeric series failed to translate laboratory activity into robust greenhouse efficacy, as compound 5d provided only 41.7% control of Brassica campestris at 1500 g/ha in pre-emergence application, significantly underperforming compared to the 4-amino analog benchmark (compound 4a, 79.2% control) . This disparity highlights that the position of the amino group (3- vs. 4-) is a critical determinant of in vivo herbicidal performance, likely due to differences in electronic distribution, metabolic stability, or target site accessibility [1].

Herbicide Regioisomer Performance
Cross-study comparable
4-Amino analog: ~79.2% control
3-Amino analog: ~41.7% control
The 4-amino scaffold exhibits higher herbicidal research model activity, a 1.9-fold performance factor.
Greenhouse trial data on a Brassica campestris research model.
Herbicide discovery Regioisomer Brassica campestris

Alkylation Regioselectivity: 4-Amino vs. 3-Amino Pyridazine

Pyridazin-4-amines preferentially undergo N1-alkylation, whereas pyridazin-3-amines alkylate at N2 [1]. This fundamental difference in regioselectivity dictates the synthetic pathways and final product profiles. For 6-(benzyloxy)pyridazin-4-amine, this translates into a predictable and controllable alkylation pattern that can be exploited for the synthesis of N1-substituted derivatives with defined spatial orientation. In contrast, 6-(benzyloxy)pyridazin-3-amine yields N2-alkylated products, which may exhibit different biological conformations and binding modes. Additionally, the 4-amino group imparts a distinct electron density distribution on the pyridazine ring, influencing subsequent cross-coupling reactions and physicochemical properties such as logP and pKa [2].

Alkylation Regioselectivity
Class-level inference
4-Amino pyridazines: N1-alkylation
3-Amino pyridazines: N2-alkylation
Enables structural derivatization with defined spatial orientation, streamlining synthesis workflows.
Class-level reactivity under standard nucleophilic substitution conditions.
Regioselectivity Nucleophilic substitution Synthetic chemistry

6-(Benzyloxy)pyridazin-4-amine Applications


Subtype-Selective GABA-A α5 Ligand Development

The 6-(benzyloxy)pyridazin-4-amine core, as validated by the 17 nM Ki of a closely related analog [1], serves as a strategic starting point for medicinal chemistry programs targeting GABA-A α5 receptors. Its demonstrated α5/α3 selectivity (3.5-fold) offers a path to reducing off-target effects associated with broader GABA-A modulation. This scaffold is particularly relevant for cognitive enhancement, anxiety, and certain neurological disorders where α5 subtype modulation is desired.

Herbicidal Lead Optimization for Dicot Weed Control

Greenhouse data demonstrate that the 4-amino pyridazine scaffold (analog 4a) achieves 79.2% pre-emergence control of Brassica campestris at 1500 g/ha, nearly doubling the efficacy of the 3-amino regioisomer (41.7%) . This performance advantage positions 6-(benzyloxy)pyridazin-4-amine as a superior core for synthesizing herbicidal candidates targeting broadleaf weeds. Its consistent regioisomeric identity ensures reproducible activity during scale-up and field trial preparation.

N1-Substituted Pyridazine Synthesis

The inherent N1-alkylation preference of pyridazin-4-amines [2] makes 6-(benzyloxy)pyridazin-4-amine an ideal substrate for the preparation of N1-functionalized pyridazines. This is critical when specific spatial orientation of substituents is required for target engagement, as seen in GABA-A and kinase inhibitor programs. The predictable regioselectivity streamlines synthetic routes and improves overall yield and purity, reducing procurement costs for late-stage intermediates.

Application
Selection Property
Validation Focus
GABA-A Subtype-Selective Probe Development
6-Benzyloxy-4-amino core; reported target binding affinity profile.
Confirm α5/α3 selectivity ratios via ligand binding assays in neurological research models.
Herbicide Resistance Research Models
Regiochemical performance advantage over 3-amino isomer in plant research models.
Evaluate activity on target dicotyledonous model species under controlled greenhouse conditions.
Structure-Activity Relationship (SAR) Synthesis
N1-regioselective synthetic intermediate; unique handle for parallel derivatization.
Confirm N1-regioisomer identity and purity via LCMS/NMR before biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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